Melanin

Übersicht

Beschreibung

Melanin is a dark biological pigment found in the skin, hair, feathers, scales, eyes, and some internal membranes of humans and other animals. It is formed as an end product during the metabolism of the amino acid tyrosine. This compound is produced in specialized cells called melanocytes and is responsible for the pigmentation of the skin, hair, and eyes. There are several types of this compound, including euthis compound, pheothis compound, and neurothis compound .

Wissenschaftliche Forschungsanwendungen

Melanin hat aufgrund seiner einzigartigen Eigenschaften eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird this compound wegen seiner Redoxeigenschaften und seiner Fähigkeit, als natürliches Antioxidans zu fungieren, untersucht. In der Biologie wird this compound wegen seiner Rolle beim Schutz von Zellen vor UV-Strahlung und oxidativem Stress erforscht. In der Medizin wird this compound für seine potenzielle Verwendung bei der Behandlung neurodegenerativer Erkrankungen wie Parkinson erforscht. In der Industrie wird this compound bei der Entwicklung von photoprotektiven Materialien und als natürliches Farbstoff in Kosmetik und Lebensmitteln verwendet .

5. Wirkmechanismus

This compound übt seine Wirkungen durch verschiedene Mechanismen aus. In der Haut absorbiert this compound UV-Strahlung und leitet sie als Wärme ab, wodurch die Hautzellen vor DNA-Schäden geschützt werden. Im Gehirn bindet Neurothis compound an toxische Metalle und andere schädliche Substanzen und verhindert so, dass diese Schäden an Neuronen verursachen. Zu den molekularen Zielstrukturen und Signalwegen, die an den schützenden Wirkungen von this compound beteiligt sind, gehören der Melanocortin-1-Rezeptor (MC1R) und das Enzym Tyrosinase .

Zukünftige Richtungen

Wirkmechanismus

Target of Action: Melanin Receptors

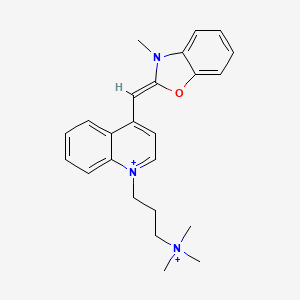

This compound-concentrating hormone (MCH) is a cyclic neuropeptide that plays a crucial role in regulating food intake, energy balance, and other physiological functions. It achieves this by interacting with two specific G protein-coupled receptors: MCHR1 and MCHR2 . These receptors are predominantly found in the central nervous system.

Mode of Action: Ligand Recognition and Activation

When MCH binds to either MCHR1 or MCHR2, it triggers conformational changes in the receptors. Cryo-electron microscopy structures reveal that MCH adopts a consistent cysteine-mediated hairpin loop configuration when bound to both receptors. A central arginine from the LGRVY core motif penetrates deeply into the transmembrane pocket, leading to receptor activation .

Biochemical Pathways: Downstream Effects

The activation of MCHR1 and MCHR2 initiates intracellular signaling cascades via heterotrimeric G proteins. These pathways regulate various physiological functions, including energy homeostasis, appetite regulation, sleep-wake cycles, mood modulation, stress responses, and reproductive functions .

Pharmacokinetics: ADME Properties

Unfortunately, specific pharmacokinetic details related to this compound are scarce. It’s essential to recognize that this compound’s degradation occurs primarily through lysosomal enzymes in keratinocytes .

Action Environment: Environmental Factors

Environmental factors, such as UV radiation, affect this compound production. UV exposure stimulates melanocytes to produce more this compound, leading to skin pigmentation. Additionally, this compound provides protection against UV-induced DNA damage by absorbing and dissipating UV energy .

: He, Q., Yuan, Q., Shan, H., Wu, C., Gu, Y., Wu, K., Hu, W., Zhang, Y., He, X., Xu, H. E., & Zhao, L. (2024). Mechanisms of ligand recognition and activation of this compound-concentrating hormone receptors. Cell Discovery, 10(1), 48. Read full article : Tobin, D. J. (2023). This compound’s Journey from Melanocytes to Keratinocytes. International Journal of Molecular Sciences, 24(14), 11289. Read full article : Liu, Y., Hong, L., Wakamatsu, K., Ito, S., Adhyaru, B., Cheng, C. Y., Bowers, C. R., Simon, J. D., & Hearing, V. J. (2004). Comparison of the structural and physical properties of human hair euthis compound following enzymatic or acid/base extraction. Pigment Cell Research, 17(5), 488-496. Read full article

Biochemische Analyse

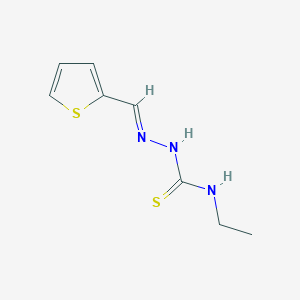

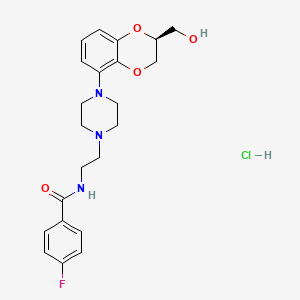

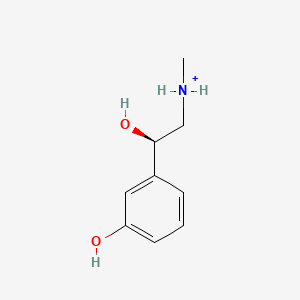

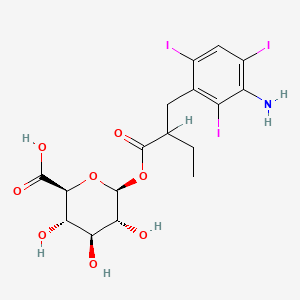

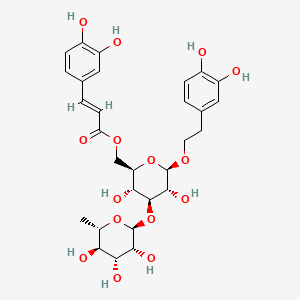

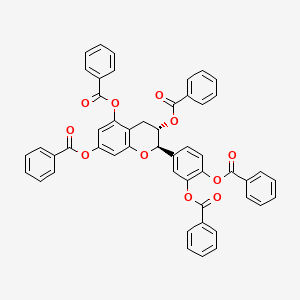

Biochemical Properties

Melanin participates in various biochemical reactions, primarily through its interaction with enzymes, proteins, and other biomolecules. One of the key enzymes involved in this compound synthesis is tyrosinase, which catalyzes the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone. Dopaquinone undergoes further reactions to form euthis compound or pheothis compound, depending on the presence of cysteine. This compound also interacts with proteins such as melanocortin 1 receptor (MC1R), which regulates this compound production and distribution. Additionally, this compound can bind to metal ions, influencing their bioavailability and detoxification .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In melanocytes, this compound synthesis is tightly regulated by signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound influences cell function by modulating gene expression and cellular metabolism. For instance, this compound can protect keratinocytes from ultraviolet radiation-induced DNA damage by absorbing and dissipating the radiation energy. In neurons, neurothis compound plays a role in protecting cells from oxidative stress and neurotoxins .

Molecular Mechanism

The molecular mechanism of this compound’s action involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to and sequester metal ions, reducing their availability for catalyzing harmful oxidative reactions. It also interacts with reactive oxygen species (ROS), neutralizing them and preventing oxidative damage. This compound’s ability to absorb ultraviolet radiation and convert it into harmless heat is another crucial protective mechanism. Additionally, this compound can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable, but its degradation can occur under certain conditions, such as prolonged exposure to strong acids or bases. Long-term studies have shown that this compound can have lasting protective effects on cellular function, particularly in shielding cells from oxidative stress and radiation damage. In vitro and in vivo studies have demonstrated that this compound’s protective effects can persist over extended periods, contributing to cellular resilience .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can provide protective benefits, such as reducing oxidative stress and enhancing cellular resilience. At high doses, this compound may exhibit toxic or adverse effects, potentially due to the accumulation of metal ions or the generation of excessive ROS. Threshold effects have been observed, where a certain concentration of this compound is required to achieve protective benefits without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. The key enzymes in this compound synthesis are tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2). These enzymes catalyze the conversion of tyrosine to this compound through a series of oxidation and polymerization reactions. This compound can also influence metabolic flux by interacting with other metabolic pathways, such as those involved in antioxidant defense and metal ion homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. In melanocytes, this compound is synthesized in specialized organelles called melanosomes, which are then transported to keratinocytes in the skin. This transfer is mediated by proteins such as Rab27a and myosin Va. This compound can also bind to transporters and binding proteins, influencing its localization and accumulation in different tissues. The distribution of this compound within cells and tissues is crucial for its protective functions .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in melanosomes within melanocytes, where it is synthesized and stored. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles. For example, neurothis compound is localized in the lysosomes of dopaminergic neurons, where it plays a role in protecting cells from oxidative stress and neurotoxins. The precise localization of this compound within cells is critical for its protective and functional roles .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Melanin kann durch Oxidation von Tyrosin, gefolgt von Polymerisation, synthetisiert werden. Der Prozess umfasst mehrere Schritte, darunter die Hydroxylierung von Tyrosin zur Bildung von Dihydroxyphenylalanin (DOPA), die Oxidation von DOPA zu Dopachinon und die anschließende Polymerisation von Dopachinon zur Bildung von this compound .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet häufig die Verwendung von Mikroorganismen wie Bakterien und Pilzen. Diese Mikroorganismen werden unter bestimmten Bedingungen kultiviert, um this compound zu produzieren, das dann extrahiert und gereinigt wird. Die Verwendung von gentechnisch veränderten Mikroorganismen wurde ebenfalls untersucht, um die Melaninproduktion zu steigern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Melanin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Oxidation von Tyrosin zu DOPA und Dopachinon ist ein Schlüsselschritt bei der Melaninsynthese. This compound kann auch Redoxreaktionen eingehen, bei denen es sowohl als Oxidationsmittel als auch als Reduktionsmittel fungieren kann .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Melaninsynthese verwendet werden, sind Tyrosin, DOPA und Dopachinon. Die Reaktionen finden typischerweise unter enzymatischen Bedingungen statt, wobei Tyrosinase ein Schlüsselenzym ist, das an dem Prozess beteiligt ist .

Hauptprodukte: Die Hauptprodukte, die aus der Melaninsynthese entstehen, sind Euthis compound, das ein braunes bis schwarzes Pigment ist, und Phäothis compound, das ein rotes bis gelbes Pigment ist. Neurothis compound ist eine weitere Art von this compound, die im Gehirn vorkommt .

Vergleich Mit ähnlichen Verbindungen

Melanin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig aufgrund seiner komplexen polymeren Struktur und seiner Fähigkeit, Redoxreaktionen einzugehen. Zu ähnlichen Verbindungen gehören Proanthocyanidine, die Pflanzenpigmente mit antioxidativen Eigenschaften sind, und Polydopamin, ein synthetisches this compoundähnliches Polymer, das in biomedizinischen Anwendungen verwendet wird. Die Fähigkeit von this compound, vor UV-Strahlung und oxidativem Stress zu schützen, unterscheidet es von diesen anderen Verbindungen .

Ähnliche Verbindungen:

- Proanthocyanidine

- Polydopamin

- Catechole

- Dihydroxynaphthalin

- 4-Hydroxyphenylessigsäure

- Tetrahydroxynaphthalin

- Caffeinsäure

- Protocatechualdehyd

Eigenschaften

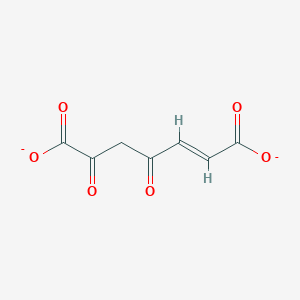

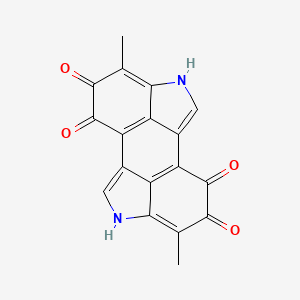

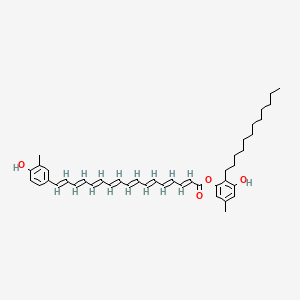

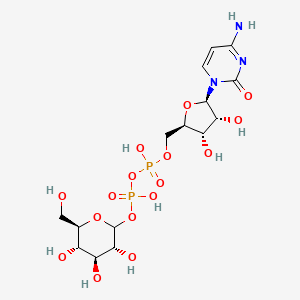

IUPAC Name |

6,14-dimethyl-4,12-diazapentacyclo[8.6.1.12,5.013,17.09,18]octadeca-1(17),2,5,9(18),10,13-hexaene-7,8,15,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O4/c1-5-13-9-7(3-19-13)12-10-8(11(9)17(23)15(5)21)4-20-14(10)6(2)16(22)18(12)24/h3-4,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMBMVFBXHLACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=C(C4=CNC5=C(C(=O)C(=O)C(=C45)C3=CN2)C)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001278 | |

| Record name | Melanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

8049-97-6 | |

| Record name | Melanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melanins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004068 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1238532.png)

](/img/structure/B1238540.png)